molecular formula C16H18ClN7 B8798755 5-((5-Chloro-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Chloro-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B8798755
M. Wt: 343.8 g/mol
InChI Key: ZQRCLEWJESQBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((5-Chloro-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H18ClN7 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18ClN7

Molecular Weight

343.8 g/mol

IUPAC Name

5-[[5-chloro-4-[(1-methylpiperidin-4-yl)amino]pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H18ClN7/c1-24-4-2-11(3-5-24)22-14-6-15(21-9-13(14)17)23-16-10-19-12(7-18)8-20-16/h6,8-11H,2-5H2,1H3,(H2,20,21,22,23)

InChI Key

ZQRCLEWJESQBLV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CC(=NC=C2Cl)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-chloro-N4-(1-methylpiperidin-4-yl)pyridine-2,4-diamine (0.080 g, 0.33 mmol), 2-bromo-cyanopyrazine (0.040 g, 0.22 mmol), BINAP (0.005 g, 0.02 mmol), sodium tert-butoxide (0.030 g, 0.31 mmol), tris(dibenzylideneacetone)dipalladium chloroform complex (0.009 g, 0.01 mmol) in dioxane (1.6 mL) was stirred at r.t. under nitrogen for 10 min before being heated under microwave irradiation for 30 min at 90° C. The crude reaction mixture was purified by ion exchange on SCX-II acidic resin (1 g) eluting with methanol/dichloromethane (1/1), then 2M ammonia-methanol. The basic fractions were combined and the solvent was removed in vacuo. The crude mixture was purified by preparative thin layer chromatography eluting with methanol/dichloromethane (1/9) to give the title compound as a yellow solid (0.023 g, 30%).
Name
5-chloro-N4-(1-methylpiperidin-4-yl)pyridine-2,4-diamine
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
reactant
Reaction Step One
Name
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Yield
30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.